2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Overview
Description
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), is a useful research compound. Its molecular formula is C25H36O2 and its molecular weight is 368.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Antioxidant 425, also known as 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol), primarily targets reactive oxygen species (ROS) . ROS are highly reactive molecules that can cause damage to cells and contribute to aging and diseases . The primary role of Antioxidant 425 is to neutralize these ROS, thereby preventing potential cellular damage .
Mode of Action
Antioxidant 425 interacts with ROS by donating an electron, which neutralizes the ROS and prevents them from causing further damage . This process is known as free radical scavenging . By neutralizing ROS, Antioxidant 425 helps to maintain a balance between the production and accumulation of ROS within the body .
Biochemical Pathways
The antioxidant defense system consists of antioxidant enzymes and other low-molecular-weight antioxidants . Antioxidant 425, being a low-molecular-weight antioxidant, plays a crucial role in these biochemical pathways. It helps to maintain the redox balance in the body by neutralizing ROS . This process involves various enzymes and biochemical reactions that convert harmful ROS into harmless substances .
Pharmacokinetics
They are metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the antioxidant and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the antioxidant .
Result of Action
The primary result of Antioxidant 425’s action is the reduction of oxidative stress in the body. By neutralizing ROS, it prevents cellular damage that can lead to various diseases . Furthermore, Antioxidant 425 provides excellent processing and thermal stability to rubbers, acrylics, and ABS copolymers, offering excellent viscosity stability with little discoloration .
Action Environment
The action of Antioxidant 425 can be influenced by various environmental factors. For instance, the presence of other antioxidants can have a synergistic effect, enhancing the antioxidant activity of Antioxidant 425 . Additionally, factors such as pH, temperature, and the presence of metal ions can also influence the antioxidant activity of Antioxidant 425 .
Properties
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYZBKIGXGYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038864 | |
Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline] | |
Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2940 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-24-4 | |
Record name | 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antioxidant 425 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZW97F6CTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5257 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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